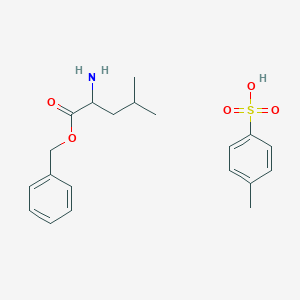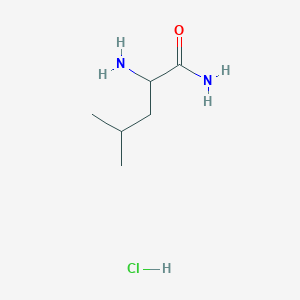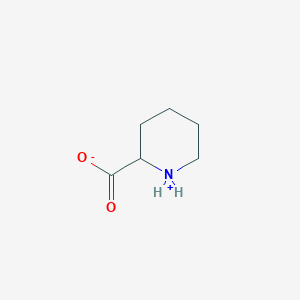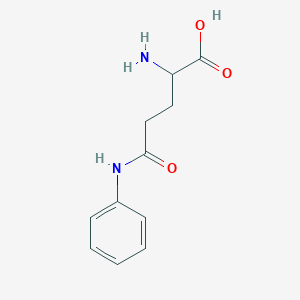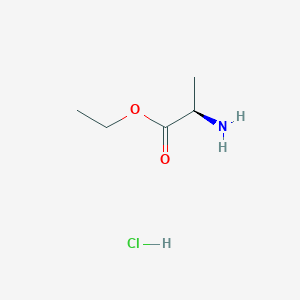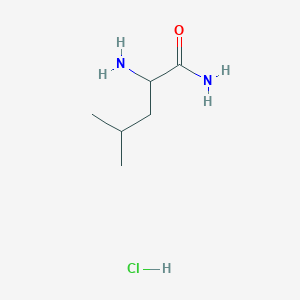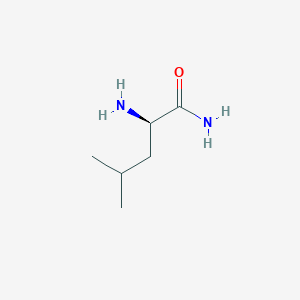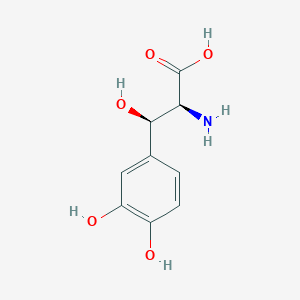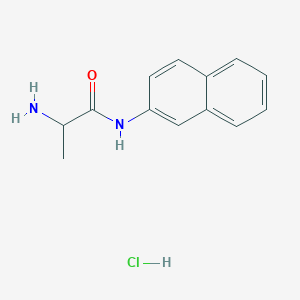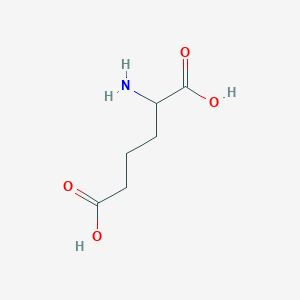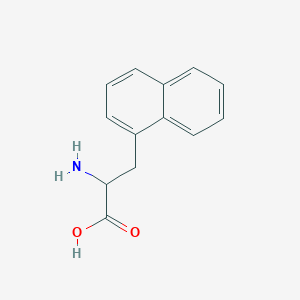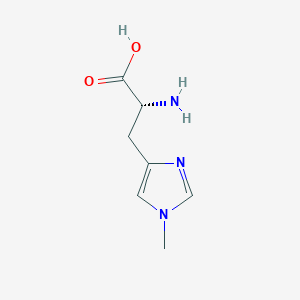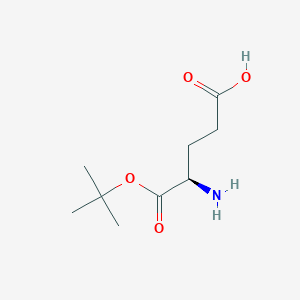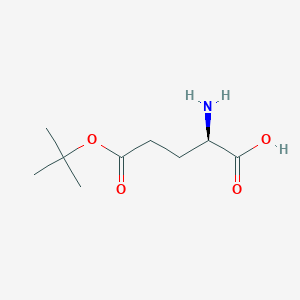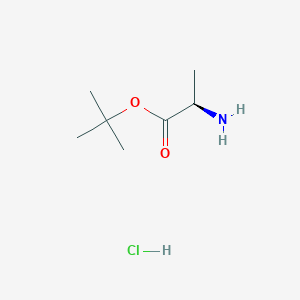
D-Alanine tert-butyl ester hydrochloride
Übersicht
Beschreibung
D-Alanine tert-butyl ester hydrochloride: is an organic compound with the chemical formula C7H16ClNO2. It is a derivative of D-alanine, an amino acid, and is commonly used in organic synthesis and peptide chemistry. The compound is typically found as a white to almost white powder or crystalline solid and is soluble in water and various organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-Alanine tert-butyl ester hydrochloride involves the esterification of D-alanine with tert-butanol in the presence of hydrochloric acid. The reaction typically proceeds as follows:
Esterification: D-alanine reacts with tert-butanol in the presence of a catalyst, such as hydrochloric acid, to form D-alanine tert-butyl ester.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity. The compound is often produced in batch processes and requires careful control of reaction parameters to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: D-Alanine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield D-alanine and tert-butanol.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as sodium borohydride for reduction and various oxidizing agents for oxidation.
Major Products Formed:
Hydrolysis: D-alanine and tert-butanol.
Substitution Reactions: Various substituted derivatives of this compound.
Oxidation and Reduction: Corresponding oxidized or reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: D-Alanine tert-butyl ester hydrochloride is widely used in peptide synthesis as a protecting group for the amino group. It facilitates the selective formation of peptide bonds and is easily removed under mild conditions .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and the enzymatic activity of D-alanine .
Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of D-Alanine tert-butyl ester hydrochloride primarily involves its role as a protecting group in peptide synthesis. The tert-butyl ester group protects the amino group of D-alanine, preventing unwanted side reactions during peptide bond formation. The protecting group can be removed under acidic conditions, revealing the free amino group for further reactions .
Vergleich Mit ähnlichen Verbindungen
L-Alanine tert-butyl ester hydrochloride: Similar in structure but derived from L-alanine.
Beta-Alanine tert-butyl ester hydrochloride: Another ester derivative but with a different amino acid backbone.
Uniqueness: D-Alanine tert-butyl ester hydrochloride is unique due to its specific stereochemistry (D-configuration) and its application in the selective synthesis of peptides. Its properties and reactivity differ from those of its L- and beta- counterparts, making it valuable in specific synthetic and research applications .
Eigenschaften
IUPAC Name |
tert-butyl (2R)-2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-5(8)6(9)10-7(2,3)4;/h5H,8H2,1-4H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQIWPPQGWGVHD-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583520 | |
| Record name | tert-Butyl D-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59531-86-1 | |
| Record name | D-Alanine, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59531-86-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl D-alaninate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


